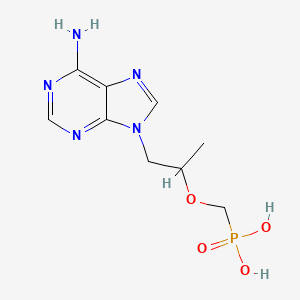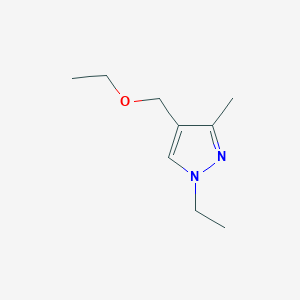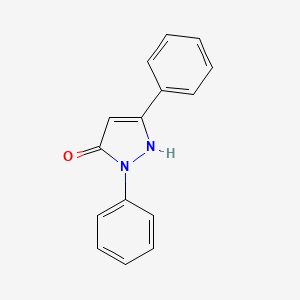
9-(2-Phosphonomethoxypropyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Phosphonomethoxypropyl)adenine is an acyclic nucleoside phosphonate analogue of adenosine monophosphate. It is known for its potent antiviral properties, particularly against retroviruses and hepadnaviruses. This compound is chemically stable and resistant to enzymatic degradation, making it a valuable candidate for antiviral drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phosphonomethoxypropyl)adenine typically involves the reaction of adenine with R-propylene carbonate, followed by the addition of p-benzenesulfonyloxy phosphoric acid diethyl ester and (RO)2Mg. The final step involves hydrolysis with a protonic acid . Another method involves reacting ®-9-(2-hydroxypropyl)adenine with methyl phosphono diethyl p-toluenesulfonate, followed by the removal of diethyl groups to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing environmental impact. These methods often involve multiphase compound discontinuous preparation, which minimizes energy consumption and uses readily available reagents .
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Phosphonomethoxypropyl)adenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antiviral properties or to develop new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chloromethyl butylperoxyisopropyl carbonate, tert-butyl alcohol magnesium, and ethyl acetate. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various prodrugs and derivatives of this compound, which are evaluated for their antiviral activity and stability .
Wissenschaftliche Forschungsanwendungen
9-(2-Phosphonomethoxypropyl)adenine has a wide range of scientific research applications:
Wirkmechanismus
The antiviral activity of 9-(2-Phosphonomethoxypropyl)adenine is primarily due to its ability to inhibit viral DNA polymerases. Once inside the cell, the compound is phosphorylated to its active diphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This results in chain termination and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-Phosphonomethoxyethyl)adenine: Another acyclic nucleoside phosphonate with similar antiviral properties.
(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine: Known for its antiviral activity and similar chemical structure.
®-9-(2-Phosphonomethoxypropyl)adenine: A stereoisomer with comparable antiviral properties.
Uniqueness
9-(2-Phosphonomethoxypropyl)adenine is unique due to its specific antiviral activity spectrum and its stability against enzymatic degradation. Its ability to be taken up by cells in an unaltered form enhances its efficacy as an antiviral agent .
Eigenschaften
CAS-Nummer |
1217720-14-3 |
|---|---|
Molekularformel |
C9H14N5O4P |
Molekulargewicht |
293.25 g/mol |
IUPAC-Name |
[(2R)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2,6D |
InChI-Schlüssel |
SGOIRFVFHAKUTI-VMAITYGBSA-N |
SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Isomerische SMILES |
[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Kanonische SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)




![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)

